4-Chlorothiophenol can be oxidized to form disulfides, which are molecules with two sulfur atoms linked together by a single bond. This reaction can be used to study the mechanisms of oxidation and to synthesize new disulfide compounds with potential applications in various fields [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].
4-Chlorothiophenol can participate in thiol-ene reactions, which are a type of click chemistry reaction used to form carbon-carbon bonds. This reaction can be valuable for researchers studying new methods for molecule synthesis and conjugation [Source: "Click chemistry in polymer and material science" by Michael G. Moloney et al., ].
4-Chlorothiophenol is an organosulfur compound with the molecular formula C₆H₅ClS. It is characterized by a chlorinated phenolic structure, where a chlorine atom is substituted at the para position of the thiophenol ring. This compound appears as a white solid with a pungent odor and has a melting point ranging from 49 to 53 °C and a boiling point of approximately 205 to 207 °C . It is known for its corrosive properties, causing severe skin burns and eye damage upon contact .
4-Chlorothiophenol exhibits notable biological activity. Research indicates that it may possess antimicrobial properties, although specific mechanisms are not fully elucidated. Additionally, its toxicity profile suggests potential hazards in biological systems; for example, animal studies show that ingestion can be fatal at relatively low doses . The compound's corrosive nature necessitates careful handling to prevent exposure.
Several methods exist for synthesizing 4-Chlorothiophenol:
4-Chlorothiophenol finds utility in various fields:
Studies on the interactions of 4-Chlorothiophenol reveal its reactivity with various compounds. For instance, it has been shown to interact with silver nanoparticles, enhancing detection capabilities in analytical applications . Furthermore, its corrosive nature poses risks when interacting with biological tissues or incompatible materials.
Several compounds share structural similarities with 4-Chlorothiophenol. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Thiophenol | C₆H₆S | Lacks chlorine; less toxic but similar reactivity. |
4-Bromothiophenol | C₆H₄BrS | Bromine substitution instead of chlorine; different reactivity patterns. |
4-Fluorothiophenol | C₆H₄FOS | Fluorine instead of chlorine; distinct electronic effects altering reactivity. |
Each of these compounds exhibits unique properties and reactivity profiles due to variations in their halogen substituents, making them suitable for different applications in organic synthesis and material science.
4-Chlorothiophenol, a significant organosulfur compound, has a rich history in organic chemistry research dating back to the early 1960s. The compound first gained notable attention in scientific literature when it appeared in The Journal of Organic Chemistry in 1962 in studies focusing on the electrophilic substitution of benzenethiols. This marked the beginning of systematic investigations into the compound's properties and reactivity patterns.
The development of synthesis pathways for chlorothiophenols evolved significantly during this period, with researchers like Robert J. Laufer making substantial contributions through patent literature. In 1964, Laufer filed a patent (US3331205A) describing improved processes for converting monoaryl thiols or aryl disulfides to chloro-monoaryl thiols, providing one of the first efficient synthetic routes to 4-chlorothiophenol.
Throughout the 1960s and beyond, academic interest in this compound grew steadily as researchers recognized its versatility as a building block in various organic transformations. Early investigations primarily focused on understanding its fundamental chemical behavior, while later research expanded to explore its applications in more complex synthetic pathways.
4-Chlorothiophenol has established itself as a valuable reagent in synthetic organic chemistry due to its unique structural features and reactivity profile. The compound's importance stems from its bifunctional nature, containing both thiol and chloro functionalities that provide distinct reaction pathways.
In modern synthetic chemistry, 4-chlorothiophenol serves as:
The compound has demonstrated particular utility in several important reaction types:
Table 1: Key Synthetic Applications of 4-Chlorothiophenol
Recent advances in asymmetric catalysis have further expanded the utility of 4-chlorothiophenol, particularly in enantioselective transformations. For instance, research published in Organic Letters demonstrated that 4-chlorothiophenol can participate in organocatalytic conjugate addition to α-substituted N-acryloyloxazolidin-2-ones followed by asymmetric protonation in the presence of cinchona alkaloid-derived thioureas.
The current research landscape surrounding 4-chlorothiophenol is characterized by expanding applications across multiple industries and ongoing efforts to develop more efficient and sustainable approaches to its synthesis and utilization.
The global market for 4-chlorothiophenol has shown remarkable growth, reaching approximately USD 160 million in 2023, with projections suggesting expansion to USD 255 million by 2032, representing a compound annual growth rate (CAGR) of 5.2%. This growth is primarily driven by increasing demand in pharmaceutical and agrochemical sectors, where the compound serves as a crucial intermediate.
Table 2: 4-Chlorothiophenol Market Outlook
Metric | Value | Growth Driver |
---|---|---|
Market Size (2023) | USD 160 million | Pharmaceutical applications |
Projected Size (2032) | USD 255 million | Increasing agrochemical demand |
CAGR (2023-2032) | 5.2% | R&D in pharmaceutical industry |
Despite its utility, researchers face several challenges when working with 4-chlorothiophenol:
Current research efforts are focusing on developing greener synthesis routes, improving catalytic applications, and exploring new reaction pathways that utilize 4-chlorothiophenol in complex molecular assembly.
The traditional synthesis of 4-chlorothiophenol relies on a three-step process starting from 4-chlorophenylsulfonic acid chloride. As detailed in the patent US4006186A, this method involves:
This method achieves a 92% yield with high purity (melting point: 50–51°C) and eliminates distillation requirements, making it industrially viable [1]. The absence of corrosive byproducts and wastewater underscores its practicality compared to older routes involving sulfonation or thiourea intermediates.
Recent studies demonstrate innovative applications of 4-chlorothiophenol in constructing complex molecules. For instance, Ceylan et al. utilized a thia-Michael addition to synthesize β-thio-substituted ketones. Reacting 4-chlorothiophenol with α,β-unsaturated ketones (e.g., 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one) in ethanol catalyzed by triethylamine produced adducts in high yields (e.g., 3-(4-chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one) [3]. This method avoids hazardous catalysts like iodine, enhancing safety and cost-effectiveness [3].
Additionally, 4-chlorothiophenol has been employed in nucleophilic aromatic substitutions. A 2023 study reported its reaction with a brominated furan derivative in water using potassium carbonate, achieving an 88% yield of the target compound under mild conditions [2].
Selective chlorination in thiophenol synthesis typically occurs at the precursor stage. For example, 4-chlorophenylsulfonic acid chloride—used in classical synthesis—already incorporates chlorine at the para position [1]. Advanced methods for introducing chlorine into aromatic systems (e.g., electrophilic substitution) are well-established but fall outside the direct synthesis of 4-chlorothiophenol. Current protocols prioritize maintaining chlorine integrity during sulfonation and reduction steps to prevent regioisomer formation.
The patent US4006186A outlines a scalable three-step process optimized for manufacturing:
Step | Reagents/Conditions | Output | Yield |
---|---|---|---|
1 | Hydrazine hydrate, HCl, 0–40°C | Sulfonehydrazide | >90% |
2 | HI, HCl, 60–120°C | Disulfide | >90% |
3 | NaOH, hydrazine, 60–120°C | Thiophenolate | 92% |
Key advantages include:
Modern protocols prioritize sustainability:
4-Chlorothiophenol exhibits strong nucleophilic character due to the presence of the thiol functional group, making it an effective nucleophile in various substitution reactions [1]. The compound demonstrates nucleophilic properties that allow it to participate in several reactions, including nucleophilic substitution reactions with electrophiles [2].
The nucleophilic substitution reactions of 4-chlorothiophenol typically proceed through an SN2 mechanism for primary substrates and SN1 mechanism for tertiary substrates [3]. The thiol group's nucleophilic character is enhanced by the electron-withdrawing effect of the chlorine substituent, which increases the acidity of the thiol proton and facilitates deprotonation under basic conditions [1].
Nucleophilic substitution reactions involving 4-chlorothiophenol typically require basic conditions using bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) [4]. The reactions can be conducted with preformed thiolate salts to enhance nucleophilicity [5]. Common substrates include aryl halides, alkyl halides, and epichlorohydrin derivatives [6].
Studies have shown that 4-chlorothiophenol can effectively modify poly(vinyl chloride) through nucleophilic substitution reactions [5]. The reactivity order depends on reaction conditions, with higher degrees of modification achieved using different approaches. When thiolate salts are preformed, brominated derivatives react more quickly than their smaller homologues, while using thiol compounds with potassium carbonate reverses this order [5].
4-Chlorothiophenol participates in various cross-coupling reactions, which are fundamental transformations for constructing carbon-sulfur bonds in organic synthesis [7] [4].
The earliest and most well-established cross-coupling reactions involving 4-chlorothiophenol utilize palladium catalysts. Migita and co-workers developed the first palladium-catalyzed cross-coupling reactions between aryl iodides and thiophenols using Pd(PPh3)4 as the catalyst system [8]. Subsequent developments by Buchwald and Hartwig expanded the scope using catalyst systems such as Pd(OAc)2/DiPPF and Pd(OAc)2/CyPF-t-Bu [8].
Recent advances have demonstrated the effectiveness of nickel-based catalysts for C-S cross-coupling reactions. Water-soluble Ni-Schiff base complexes have been successfully employed for homogeneous green catalysis in aqueous media [9]. These systems show high competence in catalyzing C-S cross-coupling from aryl iodides and thiols, with yields ranging from 74% to 92% [9].
Electrochemical methods have emerged as powerful alternatives for cross-coupling reactions. AC-promoted radical-radical cross-coupling reactions between 4-chlorothiophenol and N-tosylated anilines have been developed, yielding corresponding N-S coupled products in 66-97% yields [4]. These reactions proceed through the formation of thiyl radicals and nitrogen radicals, which subsequently couple to form the desired products [4].
The electrochemical approach offers several advantages including mild reaction conditions, transition-metal-free protocols, and scalability. Control experiments have demonstrated that disulfides can be key intermediates, with bis(4-chlorophenyl) disulfide being formed in 83% yield under standard conditions [4].
Visible light-promoted cross-coupling reactions represent a sustainable approach to C-S bond formation. These reactions proceed through the formation of electron donor-acceptor (EDA) complexes between thiolate anions and aryl halides [10] [11]. The process involves visible-light-induced electron transfer from the thiolate anion to the aryl halide, generating thiyl and aryl radicals that subsequently couple to form the desired products [10].
4-Chlorothiophenol undergoes various oxidation reactions, with the most common being the formation of disulfides and related compounds [12] [13].
The oxidation of 4-chlorothiophenol to bis(4-chlorophenyl) disulfide represents a fundamental transformation that can be achieved through multiple pathways [13]. Iron(III)-tetraphenylporphyrin catalyzed oxidative coupling has been demonstrated to effectively convert 4-chlorothiophenol to the corresponding disulfide [14].
Several catalytic systems have been developed for the oxidation of 4-chlorothiophenol. The heteropolyacid H5PV2Mo10O40 has been shown to catalyze the oxidation of thiols to disulfides using hydrogen peroxide as the oxidant under mild conditions [12]. In ethanol-water mixtures, this system achieves complete conversion within 2 hours at room temperature [12].
Gold nanoparticles have also been employed as catalysts for the aerobic oxidation of thiols to disulfides [15]. The proposed mechanism involves the adsorption of thiol on the gold surface, inducing oxidative addition to give Au-SR and Au-H species, followed by the assembly of neighboring thiyl radicals to form disulfide compounds [15].
The oxidation of 4-chlorothiophenol often proceeds through radical pathways. Studies have shown that the addition of radical inhibitors such as TEMPO completely suppresses thioesterification reactions, indicating the involvement of radical intermediates [16]. The formation of thiyl radicals is a key step in many oxidation mechanisms [4].
The formation of disulfides from 4-chlorothiophenol is a well-studied transformation that can proceed through various mechanisms and conditions [13] [15].
The homocoupling of 4-chlorothiophenol to form bis(4-chlorophenyl) disulfide is efficiently achieved under electrochemical conditions [4]. This reaction proceeds with 83% yield under standard electrochemical conditions, demonstrating the effectiveness of the electrochemical approach [4].
4-Chlorothiophenol can also participate in heterocoupling reactions to form unsymmetrical disulfides. The compound can be used to synthesize non-symmetrical heterodimers such as 4-chlorophenyl-2'-nitrophenyl disulfide [13].
Various oxidative conditions have been employed for disulfide formation. Visible light-driven photocatalytic oxidation has been developed using iron phthalocyanine immobilized on graphene oxide as a catalyst under alkali-free conditions [17]. Organocatalytic visible light-induced S-S bond formation has also been demonstrated for the synthesis of disulfides from thiols [17].
The formation of phosphinyl disulfides from 4-chlorothiophenol represents a specialized transformation with significant mechanistic complexity [18] [19].
The formation of 4-chlorophenyl diethoxyphosphinyl disulfide from peracid oxidation of O,O-diethyl S-(4-chlorophenyl) phosphorodithioate involves multiple pathways [18]. The reaction produces the oxon, phosphorothioic acid, 4-chlorothiophenol, bis(4-chlorophenyl) disulfide, and elemental sulfur as products [18].
Isotope labeling studies using H2180 have revealed important mechanistic details. When peracid oxidation is carried out in the presence of H2180, 180 is incorporated into the disulfide molecule, with 100% incorporation at higher water levels and no incorporation at low water levels [18]. This indicates the presence of multiple pathways for disulfide formation [18].
The formation of phosphinyl disulfides involves an unstable phosphorus oxythionate-type intermediate, which can give the oxon by desulfuration or form the phosphinyl disulfide through rearrangement and oxidation [18]. This intermediate links the starting material with the hydrolysis products, explaining the formation of seemingly unrelated products under oxidative conditions [18].
4-Chlorothiophenol serves as a precursor for the formation of pre-intermediates leading to polychlorinated thianthrenes (PCTAs) and polychlorinated dibenzothiophenes (PCDTs) [20] [21].
The formation of pre-PCTA/DT intermediates involves radical-molecule coupling mechanisms between chlorothiophenol derivatives and various radical species [20]. These mechanisms include the coupling of chlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals [20].
Detailed thermodynamic and kinetic calculations have been performed to investigate the pre-intermediate formation for PCTA/DT formation [20]. The studies show that radical-molecule coupling mechanisms can explain the gas-phase formation of PCTA/DTs from both thermodynamic and kinetic perspectives [20].
The formation of pre-PCTA/DT intermediates involves various coupling modes. S/C coupling modes to form thioether-(thio)enol intermediates are preferable over O/C coupling modes to form ether-(thio)enol intermediates [20]. The pre-PCDT intermediate formation pathways are more favorable than pre-PCTA intermediate formation pathways, providing a reasonable explanation for the high PCDT-to-PCTA ratio observed in environmental samples [20].
The formation of pre-PCTA/DT intermediates from 4-chlorothiophenol has significant environmental implications. These compounds are sulfur analogues of polychlorinated dibenzo-p-dioxins and dibenzofurans, which are persistent, lipophilic, and considered dioxin-like compounds [21]. Understanding their formation mechanisms is crucial for predicting their environmental fate and developing mitigation strategies [21].
C-H activation reactions involving 4-chlorothiophenol represent advanced synthetic methodologies for direct functionalization without pre-functionalization steps [10] [22].
Palladium-catalyzed C-H activation/alkynylation of thiophenes has been developed as a direct method for introducing alkyne functionality [23]. This approach eliminates the need for pre-halogenation steps required in traditional Sonogashira cross-coupling reactions [23].
For substrates where controlling regioselectivity is challenging, regiodivergent reaction conditions have been developed. Two sets of reaction conditions enable selective access to different regioisomers, making the method suitable for late-stage modification of complex molecules [23].
C-H activation reactions have been extended to heterocyclic systems. Double C-H bond functionalization for C-C coupling at the β-position of thiophenes has been achieved using palladium-catalyzed 1,4-migration associated with direct arylation [22]. This approach allows functionalization of typically challenging β-positions in five-membered ring heteroarenes [22].
Recent developments have demonstrated that iron(III) salts containing weakly coordinating anions can directly activate C(sp2)-H and C(sp3)-H bonds without directing group assistance [24]. This represents a significant advancement in iron-catalyzed C-H activation methodology [24].
The mechanism of C-H activation typically involves metal insertion into C-H bonds followed by functionalization of the resulting organometallic intermediate [25]. The process generally consists of four steps: C-H activation, functionalization of the carbometallic intermediate, product formation, and catalyst regeneration [25].
Corrosive;Irritant